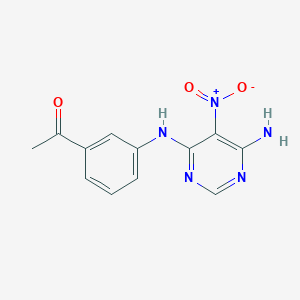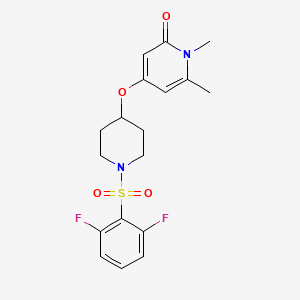
4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H20F2N2O4S and its molecular weight is 398.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Mallesha and Mohana (2014) explored the synthesis of difluorophenyl piperidin-4-yl methanone oxime derivatives, which are structurally similar to the compound . They found that certain derivatives exhibited good antimicrobial activity against bacterial and fungal strains, suggesting potential applications in combating infectious diseases (Mallesha & Mohana, 2014).
Biological Activities
- Biological Evaluation of Oxadiazole Derivatives : A research by Khalid et al. (2016) synthesized oxadiazole derivatives featuring a piperidin-1-ylsulfonyl group. These compounds were evaluated for their biological activities, including butyrylcholinesterase inhibition, which is significant for neurological applications. The study highlights the relevance of such compounds in medicinal chemistry (Khalid et al., 2016).
Catalysis and Chemical Reactions
- Oxidative Desulfurization Using Anderson-type Catalyst : Lu et al. (2010) conducted a study on the oxidative desulfurization of sulfur-containing compounds using an Anderson-type catalyst. Though not directly related to the compound , this study provides insights into the broader field of sulfur-related chemical reactions and catalysis (Lu, Zhang, Jiang, & Li, 2010).
Crystal and Molecular Structure Studies
- Crystal and Molecular Structure Analysis : Naveen et al. (2015) synthesized a compound with a similar structure and conducted X-ray diffraction studies to determine its crystal and molecular structure. This type of research is crucial for understanding the physical and chemical properties of such compounds (Naveen et al., 2015).
Synthesis and Screening of Biological Activities
- Microwave-assisted Synthesis of Sulfonyl Hydrazones : A study by Karaman et al. (2016) demonstrated the synthesis of sulfonyl hydrazone compounds featuring piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, indicating their potential in pharmacology and biochemistry (Karaman et al., 2016).
Enantioselective Synthesis
- Enantioselective Cycloaddition for Piperidin-4-ones : Liu et al. (2013) presented a method for the enantioselective synthesis of sulfamate-fused disubstituted piperidin-4-ones, which are structurally related to the compound . This research is important for developing specific pharmaceutical compounds with controlled stereochemistry (Liu et al., 2013).
properties
IUPAC Name |
4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S/c1-12-10-14(11-17(23)21(12)2)26-13-6-8-22(9-7-13)27(24,25)18-15(19)4-3-5-16(18)20/h3-5,10-11,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMIQDVIXGXINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)

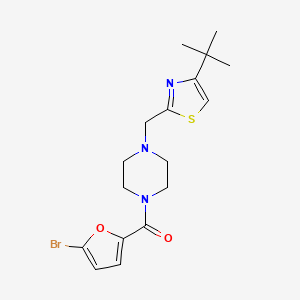
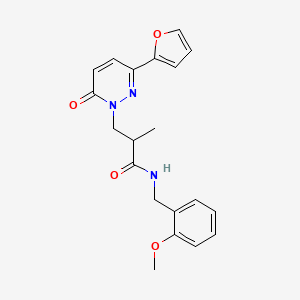
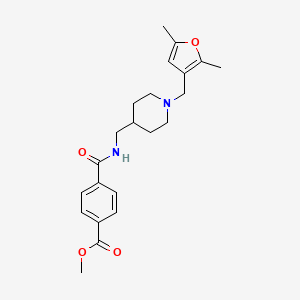

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)
![N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695814.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2695817.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)
